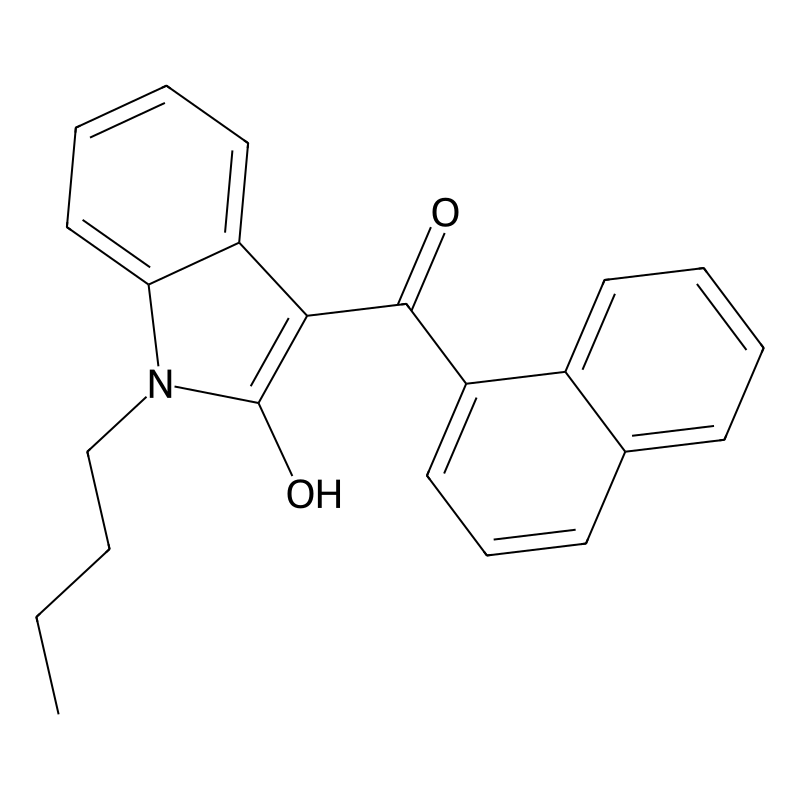

(1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

(1-butyl-2-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, commonly known as JWH-073 2-hydroxyindole metabolite, is a critical analytical reference standard used in forensic and clinical toxicology. As a monohydroxylated biotransformation product of the synthetic cannabinoid JWH-073, this compound (molecular weight 343.43 g/mol) serves as a definitive marker for confirming JWH-073 exposure in biological matrices such as urine and blood. Procurement of this exact reference standard is essential for calibrating high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows, ensuring accurate quantification and defensible forensic reporting of synthetic cannabinoid consumption [1].

Research Fit

Generic substitution with the parent compound (JWH-073) or other monohydroxylated positional isomers (such as the 4-hydroxy, 5-hydroxy, or N-hydroxybutyl metabolites) is strictly unviable for analytical procurement. Because these positional isomers share the identical precursor mass (m/z 344), they produce isobaric interference in mass spectrometry workflows. Without the exact 2-hydroxyindole reference standard to establish precise chromatographic retention times and unique Multiple Reaction Monitoring (MRM) transition ratios, laboratories cannot definitively resolve the 2-hydroxy metabolite from other biotransformation pathways. This lack of resolution leads to false identifications, failed assay validations, and legally indefensible forensic toxicology results [1].

Substitution Risk

LC-MS/MS Isobaric Resolution

In targeted LC-MS/MS urine screening, the JWH-073 2-hydroxyindole metabolite shares an identical protonated precursor ion ([M+H]+ m/z 344) with other monohydroxylated isomers. Procurement of this exact standard is required to establish baseline chromatographic separation from the 4-hydroxyindole and 5-hydroxyindole isomers, ensuring that the specific retention time and MRM transitions (e.g., m/z 344 → 155, 344 → 127) are accurately mapped to the 2-hydroxy biotransformation pathway [1].

| Evidence Dimension | LC-MS/MS Isobaric Resolution |

| Target Compound Data | JWH-073 2-hydroxyindole metabolite (m/z 344 precursor) |

| Comparator Or Baseline | JWH-073 4-hydroxyindole and 5-hydroxyindole metabolites (m/z 344 precursor) |

| Quantified Difference | Identical nominal mass but distinct retention times and MRM transition ratios. |

| Conditions | Reversed-phase LC-MS/MS analysis of human urine extracts. |

Procurement of the exact positional isomer is mandatory to prevent false-positive identifications of isobaric synthetic cannabinoid metabolites in forensic testing.

CB1 Receptor Efficacy Comparison

Pharmacological profiling of synthetic cannabinoid metabolites demonstrates stark differences in receptor activation based on the hydroxylation site. While the 4-hydroxyindole and 5-hydroxyindole metabolites of naphthoylindoles retain strong CB1 receptor activity (Emax 89%–95%), the 2-hydroxyindole metabolites are effectively inactive at the CB1 receptor (Emax < 20%) [1].

| Evidence Dimension | CB1 Receptor Efficacy (Emax) |

| Target Compound Data | 2-hydroxyindole metabolite (Emax < 20%, inactive) |

| Comparator Or Baseline | 4-hydroxyindole and 5-hydroxyindole metabolites (Emax 89%–95%, highly active) |

| Quantified Difference | >70% reduction in CB1 receptor maximum efficacy (Emax). |

| Conditions | In vitro CB1 receptor activation assays (e.g., [35S]GTPγS binding). |

Procuring the 2-hydroxyindole metabolite provides researchers with a critical inactive structural control when mapping the toxicodynamics of synthetic cannabinoid biotransformation.

Immunoassay Cross-Reactivity Calibration

In Homogeneous Enzyme Immunoassays (HEIA) designed to screen for synthetic cannabinoids, different metabolites exhibit vastly different binding affinities. While the JWH-073 N-butanoic acid metabolite demonstrates high cross-reactivity (>50% at 10 μg/L), indole-ring hydroxylated metabolites like the 2-hydroxyindole variant exhibit distinct, typically lower, cross-reactivity profiles. Procuring this standard allows clinical laboratories to accurately establish the limit of detection and cross-reactivity thresholds for their specific ELISA/HEIA screening kits [1].

| Evidence Dimension | Immunoassay Cross-Reactivity |

| Target Compound Data | JWH-073 2-hydroxyindole metabolite cross-reactivity profile |

| Comparator Or Baseline | JWH-073 N-butanoic acid metabolite (>50% cross-reactivity) |

| Quantified Difference | Distinct binding affinity and cross-reactivity percentages in commercial HEIA kits. |

| Conditions | Homogeneous Enzyme Immunoassay (HEIA) targeting JWH-018/JWH-073 metabolites in human urine. |

Essential for clinical laboratories to validate the specificity and cut-off limits of rapid immunoassay screening tools before confirming with LC-MS/MS.

Forensic LC-MS/MS Method Validation

Directly downstream of its isobaric resolution requirements, this compound is procured by forensic laboratories to validate targeted LC-MS/MS and GC-MS methods. It serves as a definitive retention time and MRM transition marker, ensuring that JWH-073 consumption can be legally proven in urine and blood samples without interference from other monohydroxylated isomers [1].

Pharmacodynamics & Receptor Binding Assays

Because the 2-hydroxyindole metabolite is pharmacologically inactive at the CB1 receptor compared to the highly active 4- and 5-hydroxy isomers, it is utilized as a critical negative control in in vitro receptor binding and efficacy assays to study the structure-activity relationships of synthetic cannabinoid biotransformation [2].

Immunoassay Cross-Reactivity Profiling

Clinical testing facilities procure this standard to map the cross-reactivity of commercial synthetic cannabinoid screening kits. By establishing exact binding affinities for the 2-hydroxyindole metabolite, labs can accurately define the diagnostic sensitivity, specificity, and cut-off levels of their initial drug screening workflows before mass spectrometric confirmation [3].

Application Fit

References

- [1] De Jager, A. D., et al. (2012). LC-MS/MS method for the quantitation of metabolites of eight commonly-used synthetic cannabinoids in human urine. Journal of Chromatography B, 897, 22-31.

- [2] Brents, L. K., et al. (2011). Monohydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity. PLoS One, 6(7), e21917.

- [3] Barnes, A. J., et al. (2014). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. Forensic Science International, 241, 27-34.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types